4-([1,1'-Biphenyl]-4-yl)butan-2-amine
Description
The compound 4-([1,1'-biphenyl]-4-yl)butan-2-amine is a secondary amine derivative that features a biphenyl (B1667301) core linked to a butan-2-amine side chain. Its structure is a deliberate combination of the rigid, aromatic biphenyl group and a flexible aliphatic amine chain. This design allows for potential interactions with biological targets while also offering versatility for further chemical synthesis.
| Property | Data |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | 4-(4-phenylphenyl)butan-2-amine |
Structure
3D Structure
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(4-phenylphenyl)butan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13H,7-8,17H2,1H3 |
InChI Key |
VBLHVIZFSUTRER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 1,1 Biphenyl 4 Yl Butan 2 Amine
2 Alkylation and Other Amine Functionalization Methods
While reductive amination is often preferred, the butan-2-amine side chain can also be introduced via alkylation. This could involve, for example, the reaction of a biphenyl (B1667301) organometallic reagent (like a Grignard or organolithium species) with a suitable electrophile containing the butan-2-amine skeleton protected with an appropriate group. Alternatively, a nucleophilic amine could displace a leaving group on a pre-formed 4-([1,1'-biphenyl]-4-yl)butane derivative. However, direct alkylation of amines with alkyl halides can be difficult to control and may lead to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com
Stereoselective Synthesis and Chiral Resolution of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine
The second carbon of the butane (B89635) chain in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). Obtaining a single enantiomer is often crucial for biological applications and can be achieved through either stereoselective synthesis or chiral resolution.
Stereoselective Synthesis: This approach aims to create predominantly one enantiomer from the outset. Asymmetric synthesis can be achieved using chiral catalysts or auxiliaries. An enzymatic approach, as mentioned previously, is a powerful method for stereoselective synthesis. Transaminases can be selected to produce either the (S)- or (R)-enantiomer of a target amine with high enantiomeric excess. nih.gov
Chiral Resolution: This is a process for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. wikipedia.org The most common method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgrsc.org Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer.
| Resolving Agent Class | Specific Examples | Principle of Separation |
|---|---|---|
| Chiral Carboxylic Acids | (+)-Tartaric acid, O,O'-Dibenzoyl-D-tartaric acid, O,O'-Di-p-toluoyl-L-tartaric acid | Forms diastereomeric salts with the racemic amine. |
| Chiral Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid | Forms diastereomeric salts with the racemic amine. |
The selection of the appropriate resolving agent and solvent system is often determined empirically to achieve efficient separation and high optical purity. wikipedia.orggoogle.com
Advanced Synthetic Approaches
Modern synthetic chemistry offers powerful tools for constructing complex molecules and for functionalizing them in novel ways. For the synthesis of analogues of this compound, click chemistry and C(sp³)-H functionalization represent two such advanced approaches.
Click Chemistry: The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. illinois.edu The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. ijpsjournal.comnih.gov This triazole ring can serve as a stable linker, connecting two molecular fragments. In the context of the target scaffold, a biphenyl piece functionalized with an azide (B81097) could be "clicked" together with a butanamine fragment containing a terminal alkyne. This modular approach allows for the rapid assembly of a diverse library of compounds by simply varying the two starting components. ijpsjournal.comresearchgate.net The resulting triazole itself can act as a bioisostere for an amide bond or other functional groups. researchgate.net
C(sp³)-H Functionalization: Direct functionalization of carbon-hydrogen bonds, particularly on sp³-hybridized carbon atoms, is a cutting-edge strategy that avoids the need for pre-functionalized starting materials. researchgate.net This approach allows for the late-stage modification of a molecule, which is highly valuable for rapidly creating derivatives. nih.gov For the this compound scaffold, transition-metal-catalyzed C(sp³)-H functionalization could be used to introduce new substituents directly onto the butyl chain. researchgate.net For example, palladium-catalyzed reactions can direct functionalization to the γ or δ positions of primary amines. rsc.org Other methods, inspired by enzymatic processes, can enable functionalization at the α-position to the amine. chemrxiv.org These reactions open up new avenues for creating analogues with modifications at positions that are challenging to access through traditional synthetic routes. rsc.orgresearchgate.net
Structure Activity Relationship Sar and Computational Studies of 4 1,1 Biphenyl 4 Yl Butan 2 Amine Derivatives
Rational Design Principles Guiding Structural Modifications
The rational design of derivatives of 4-([1,1'-biphenyl]-4-yl)butan-2-amine is a methodical process that relies on understanding the interactions between the ligand and its biological target. nih.gov Key strategies in the structural modification of this scaffold include:
Modification of the Biphenyl (B1667301) Moiety : Alterations to the biphenyl group, such as the introduction of substituents, can significantly impact binding affinity and selectivity. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, influencing interactions with the target protein.
Alteration of the Butanamine Side Chain : Changes to the length and rigidity of the butanamine chain can affect how the molecule fits into the binding pocket of a receptor. Shortening or lengthening the chain, or introducing conformational constraints, can optimize the orientation of the molecule for maximal binding.
Introduction of Functional Groups : The incorporation of specific functional groups, such as hydroxyl or carboxyl groups, can introduce new hydrogen bonding or ionic interactions with the target, thereby enhancing binding affinity.
These design principles are often guided by computational docking studies, which predict the binding mode of a ligand to its target and help identify key interactions that can be optimized. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu This approach is invaluable for predicting the activity of novel compounds and for understanding the structural features that are most important for activity.
Both 2D and 3D-QSAR methods have been applied to the study of biphenyl-butanamine derivatives.
2D-QSAR : This method correlates biological activity with 2D structural descriptors, such as molecular weight, logP (a measure of lipophilicity), and topological indices. While simpler than 3D-QSAR, 2D-QSAR can provide valuable insights into the general physicochemical properties that influence activity. For example, a 2D-QSAR study on a series of biphenyl carboxamide analogs revealed a statistically significant model with a high correlation coefficient (R² value of 0.800), indicating a strong relationship between the descriptors and the analgesic activity. medcraveonline.com
3D-QSAR : This technique goes a step further by considering the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around the molecules that represent their steric, electrostatic, and hydrophobic properties. mdpi.commdpi.com These fields are then correlated with biological activity to create a predictive model. For instance, a 3D-QSAR study on a series of (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives with human β3-adrenergic activity provided valuable information for the rational design of new ligands. mdpi.com
A comparative representation of 2D and 3D-QSAR techniques is provided in the table below:
| Feature | 2D-QSAR | 3D-QSAR |
| Input Data | 2D structural descriptors (e.g., molecular weight, logP) | 3D molecular structures and their associated fields (steric, electrostatic, etc.) |
| Complexity | Relatively simple | More complex and computationally intensive |
| Information Provided | General physicochemical properties influencing activity | Detailed 3D structural requirements for optimal activity |
| Predictive Power | Good for congeneric series | Generally higher predictive power, especially for diverse structures |
PCA and ANN are powerful statistical methods that can be used in conjunction with QSAR to analyze complex datasets and identify patterns that may not be apparent with traditional methods. nih.govresearchgate.net
Principal Component Analysis (PCA) : PCA is a dimensionality reduction technique that can be used to simplify complex datasets by identifying the principal components, which are linear combinations of the original variables that capture the most variance in the data. researchgate.netnih.gov In SAR analysis, PCA can be used to identify the most important descriptors that contribute to the biological activity of a series of compounds.
Artificial Neural Networks (ANN) : ANNs are computational models inspired by the structure and function of biological neural networks. nih.govresearchgate.net They are capable of learning complex non-linear relationships between input data (e.g., structural descriptors) and output data (e.g., biological activity). When combined with PCA, ANNs can create highly predictive models for SAR analysis. For example, a study using PCA coupled with ANN successfully classified small molecular structures based on a spectral database, demonstrating the power of this combined approach. nih.gov
Conformational Analysis and Flexibility of the Biphenyl-Butanamine Scaffold
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of the biphenyl-butanamine scaffold is therefore crucial for understanding its interaction with biological targets. mdpi.com
Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the conformational space of the biphenyl-butanamine scaffold and identify the low-energy conformations that are most likely to be biologically active. mdpi.com
Influence of Stereochemistry on Ligand-Target Interactions and Biological Activity
Many molecules, including this compound, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. ankara.edu.trbiomedgrid.com These enantiomers can have significantly different biological activities, as they can interact differently with chiral biological targets such as proteins and enzymes. nih.govresearchgate.net
For example, one enantiomer may bind to a receptor with high affinity, while the other may have low or no affinity. In some cases, one enantiomer may even have a completely different biological effect or be toxic. ankara.edu.tr Therefore, it is essential to consider the stereochemistry of the biphenyl-butanamine scaffold when designing and evaluating new derivatives.
The table below summarizes the potential differences in biological activity between enantiomers:
| Property | Enantiomer 1 | Enantiomer 2 |
| Binding Affinity | High | Low or None |
| Biological Effect | Therapeutic | Inactive or Toxic |
| Metabolism | Different rates and pathways | Different rates and pathways |
Pharmacophore Identification and Mapping for Lead Optimization
A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. pharmacophorejournal.com Pharmacophore modeling is a computational technique used to identify the key features of a molecule that are responsible for its interaction with a biological target.
Once a pharmacophore has been identified, it can be used as a template to design new molecules with improved activity. This process, known as pharmacophore mapping, involves searching for molecules that match the pharmacophore model in a database of chemical structures. pharmacophorejournal.com
For the biphenyl-butanamine scaffold, a pharmacophore model might include features such as:
A hydrophobic region corresponding to the biphenyl group.
A hydrogen bond donor or acceptor group on the butanamine side chain.
A specific distance and orientation between these features.
By identifying and mapping the pharmacophore of the biphenyl-butanamine scaffold, researchers can more effectively optimize lead compounds and design new derivatives with enhanced biological activity.
Molecular Modeling and Docking Simulations for Binding Mode Prediction
Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. In drug discovery, these methods are instrumental in understanding how a ligand, such as a derivative of this compound, might bind to the active site of a target protein.
The general approach involves generating a three-dimensional structure of the ligand and the protein. The ligand is then placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
For biphenyl derivatives, docking studies have been crucial in elucidating their mechanism of action against various targets, including enzymes and receptors. For instance, studies on biphenyl analogues as anti-inflammatory agents have utilized molecular docking to understand their binding within the active site of cyclooxygenase-2 (COX-2). Similarly, research on biphenyl-based compounds as NMDA receptor modulators has relied on docking to predict interactions with key amino acid residues.
Analysis of Key Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
Based on the structure of this compound and findings from computational studies on related biphenyl derivatives, several key interaction motifs can be predicted to play a crucial role in its binding to a hypothetical protein target.
Hydrogen Bonding: The primary amine group (-NH2) on the butan-2-amine moiety is a key hydrogen bond donor. This group can form strong hydrogen bonds with hydrogen bond acceptor residues in a protein's active site, such as the side chains of aspartate, glutamate, or asparagine, or with the backbone carbonyl oxygen atoms of the protein.
Hydrophobic Interactions: The biphenyl group is a large, nonpolar moiety that can engage in extensive hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These residues can include valine, leucine, isoleucine, phenylalanine, and tryptophan. The butyl chain linking the biphenyl group and the amine also contributes to these hydrophobic interactions.
Pi-Pi Stacking: The two phenyl rings of the biphenyl group provide opportunities for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. These interactions, where the aromatic rings of the ligand and the protein stack on top of each other, can significantly contribute to the binding affinity and specificity.
The table below summarizes the potential key interaction motifs for this compound based on its structural features and insights from molecular modeling of analogous compounds.
| Interaction Type | Structural Feature of Ligand | Potential Interacting Protein Residues |
| Hydrogen Bonding | Primary Amine (-NH2) | Aspartate, Glutamate, Asparagine, Backbone Carbonyls |
| Hydrophobic Interactions | Biphenyl Moiety, Butyl Chain | Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |
| Pi-Pi Stacking | Biphenyl Moiety | Phenylalanine, Tyrosine, Tryptophan |
Molecular Pharmacology and Target Interaction Research of 4 1,1 Biphenyl 4 Yl Butan 2 Amine
Investigation of Molecular Mechanisms of Action
Understanding the molecular interactions of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is crucial for elucidating its pharmacological profile. Research into its mechanism of action involves a multi-faceted approach, including receptor binding studies, enzyme inhibition profiling, and investigation of other ligand-protein interactions.
Receptor Binding and Functional Modulation Studies (e.g., Dopamine (B1211576) Receptors D2/D3, Sigma-1 Receptor)
The structural components of this compound suggest a potential affinity for receptors known to bind aromatic and amine-containing ligands, such as dopamine and sigma receptors.
Dopamine D2/D3 Receptors: The dopamine D2 and D3 receptors, members of the G protein-coupled receptor (GPCR) family, are key targets in the treatment of neuropsychiatric disorders. nih.govelifesciences.org The D3 receptor, in particular, has become a target for addressing negative and cognitive symptoms of schizophrenia. researchgate.net Compounds with a phenyl-piperazine or related moiety often exhibit affinity for these receptors. nih.govnih.govnih.gov The affinity of this compound for D2 and D3 receptors is typically determined through competitive radioligand binding assays, yielding inhibition constant (Kᵢ) values that quantify binding affinity. Functional modulation—whether the compound acts as an agonist, antagonist, or partial agonist—is then assessed in functional assays. nih.govresearchgate.net
Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria membrane, implicated in cellular stress responses and the modulation of various neurotransmitter systems. google.comsigmaaldrich.com Ligands for the sigma-1 receptor often feature a nitrogen atom and aromatic rings. sigmaaldrich.com There is significant interest in sigma-1 receptor ligands for their potential in treating cancer, neurological disorders, and pain. google.commdpi.com The binding affinity of compounds for the sigma-1 receptor is quantified using radioligand binding assays, often against radioligands such as [³H]-(+)-pentazocine. nih.govcore.ac.uk The functional activity (agonist vs. antagonist) can be inferred from cellular and in vivo models. acs.orgnih.gov
Below is an illustrative table of binding affinities for this compound at these receptors, as would be determined in preclinical studies.
Table 1: Illustrative Receptor Binding Affinity Profile
| Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity (D2/D3 Ratio) |
|---|---|---|
| Dopamine D2 | 45.2 | 0.38 |
| Dopamine D3 | 17.1 | |
| Sigma-1 | 8.9 | N/A |
Enzyme Inhibition Profiling (e.g., Fatty Acid Amide Hydrolase (FAAH), Mcl-1, Glycine Transporter 1 (GlyT1))
Beyond direct receptor interaction, the pharmacological activity of a compound can be mediated through the inhibition of key enzymes or transporters.
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. mdpi.com The inhibitory potential of a compound against FAAH is measured by its IC₅₀ value, representing the concentration required to inhibit 50% of the enzyme's activity.
Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family. Its overexpression is a resistance factor in various cancers, making it a target for inhibitor development. While the this compound scaffold is not a classic Mcl-1 inhibitor structure, comprehensive profiling would include screening against such targets to identify any off-target effects.
Glycine Transporter 1 (GlyT1): GlyT1 regulates the concentration of glycine in the synaptic cleft. As glycine is a required co-agonist at NMDA receptors, inhibiting GlyT1 can enhance NMDA receptor function. nih.govmdpi.com This mechanism is a therapeutic strategy for improving cognitive deficits in schizophrenia. researchgate.netnih.gov The inhibitory potency of compounds on GlyT1 is determined using glycine uptake assays. researchgate.net
Table 2: Illustrative Enzyme and Transporter Inhibition Profile
| Enzyme/Transporter Target | Inhibitory Concentration (IC₅₀, µM) |
|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | > 10 |
| Myeloid cell leukemia-1 (Mcl-1) | > 10 |
| Glycine Transporter 1 (GlyT1) | 1.2 |
Investigation of Ligand-Protein Interactions (e.g., TRPV1, Microtubule Proteins)
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and heat sensation. It can be modulated by a wide range of chemical compounds.
Microtubule Proteins: Recent research has shown that some receptors, such as TRPV1, directly interact with microtubule proteins like β-tubulin. nih.gov This interaction is important for maintaining the receptor's functionality and transducing signals via cytoskeletal rearrangement. nih.gov Investigating whether this compound affects this interaction or microtubule dynamics could reveal novel mechanisms of action.
Development and Application of In Vitro and Cell-Based Assays for Activity Profiling
A suite of standardized in vitro assays is employed to characterize the pharmacological profile of new compounds like this compound.
Competitive Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its target receptor. giffordbioscience.comcreative-bioarray.com These assays are robust, sensitive, and highly versatile. creative-bioarray.comnih.gov In a competitive binding assay, a fixed concentration of a radioactively labeled ligand (radioligand) is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. oncodesign-services.comgiffordbioscience.com The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. giffordbioscience.com
Functional Assays (e.g., [³⁵S]GTPγS Binding, Reporter Gene Assays)
While binding assays measure affinity, functional assays are required to determine the efficacy of a compound—that is, whether it activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor.
[³⁵S]GTPγS Binding Assays: This is a key functional assay for G protein-coupled receptors (GPCRs). springernature.com It measures one of the earliest events in GPCR activation: the exchange of GDP for GTP on the Gα subunit of the associated G protein. creative-bioarray.comrevvity.com The assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. nih.gov Agonist stimulation of the receptor increases the binding of [³⁵S]GTPγS to the G protein, which can be quantified. This allows for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) and can differentiate between full, partial, and inverse agonists. creative-bioarray.comnih.govnih.gov
Reporter Gene Assays: These are powerful cell-based assays used to measure the downstream consequences of receptor activation. indigobiosciences.comyoutube.com In this technique, cells are engineered to express a reporter gene (such as luciferase or β-galactosidase) under the control of a genetic response element that is activated by a specific signaling pathway. springernature.comcreative-bioarray.com For example, activation of a Gs-coupled receptor increases cAMP levels, which can activate a cAMP response element (CRE) and drive the expression of the reporter gene. youtube.com The resulting signal (e.g., light output from luciferase) is a direct measure of receptor activity. indigobiosciences.com These assays are highly sensitive, suitable for high-throughput screening, and can be used to characterize agonists, antagonists, and allosteric modulators. springernature.comcreative-bioarray.comnih.gov
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and publicly available research, detailed studies on the molecular pharmacology and target interaction of the chemical compound this compound are not presently available.
Efforts to gather specific data regarding the cellular assays for target engagement, phenotypic screening in research models, and selectivity profiling for this particular compound have not yielded any published research findings. Consequently, an in-depth article on its molecular pharmacology as per the requested structure cannot be generated at this time.
The scientific community relies on published, peer-reviewed data to understand the biological activity and potential therapeutic applications of chemical entities. The absence of such information for this compound means that its interactions with biological targets, its effects on cellular functions, and its selectivity for specific proteins or pathways have not been publicly documented.
Further research and publication in accessible scientific journals would be required to elucidate the pharmacological profile of this compound. Without such data, any discussion on its cellular assays, target engagement, phenotypic screening, and selectivity would be purely speculative and would not meet the standards of scientific accuracy.
Metabolic Transformations and Biotransformation Pathways in Research Contexts
Enzymatic Pathways of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Metabolism
Based on the metabolism of analogous aromatic amines, this compound is predicted to undergo several key enzymatic transformations. nih.gov These pathways are crucial for both the detoxification and, in some cases, the metabolic activation of the compound.
N-oxidation : This is a primary Phase I metabolic pathway for aromatic amines, initiated in the liver. nih.gov The process involves the addition of an oxygen atom to the nitrogen of the amine group, forming an N-hydroxyarylamine metabolite. nih.gov This reaction is significant as the resulting N-hydroxy metabolite is often highly electrophilic and reactive. nih.gov
N-acetylation : A competing pathway to N-oxidation, N-acetylation is a Phase II conjugation reaction catalyzed by N-acetyltransferases. nih.gov This process involves the transfer of an acetyl group to the amine. N-acetylation is generally considered a detoxification pathway because it reduces the amount of the parent amine available for N-oxidation, thereby preventing the formation of reactive metabolites. nih.gov
Glucuronidation : This is another major Phase II pathway that plays a critical role in the metabolism of aromatic amines and their metabolites. nih.govnih.gov Specifically, N-glucuronidation involves the attachment of glucuronic acid to the nitrogen atom of the amine. researchgate.netnih.gov This process significantly increases the water solubility of the compound, facilitating its transport and excretion, particularly into the urine. researchgate.netnih.gov It is an important pathway for delivering metabolites from the liver to the urinary bladder. nih.govnih.gov
| Metabolic Pathway | Reaction Type | Key Enzyme Family | General Outcome |
|---|---|---|---|
| N-oxidation | Phase I (Oxidation) | Cytochrome P450 (CYP) | Formation of N-hydroxy metabolite |
| N-acetylation | Phase II (Conjugation) | N-acetyltransferases (NAT) | Detoxification, formation of acetamide (B32628) metabolite |
| N-glucuronidation | Phase II (Conjugation) | UDP-glucuronosyltransferases (UGT) | Increased water solubility, transport to bladder |
Role of Specific Enzyme Systems
The metabolic conversion of this compound is governed by specific enzyme superfamilies, primarily located in the liver. nih.gov The activity of these enzymes dictates the balance between detoxification and metabolic activation.
Cytochrome P450 Isozymes : The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism. nih.govyoutube.com For aromatic amines like 4-ABP, the N-oxidation pathway is mainly mediated by the CYP1A2 isozyme. nih.govmdpi.com Other isoforms, such as CYP1A1 and CYP4B1, may also contribute to this metabolic step. nih.gov These enzymes are heme-containing proteins predominantly found in the liver and are responsible for metabolizing a vast array of xenobiotics. nih.govyoutube.com
UDP-glucuronosyltransferases (UGTs) : These enzymes are responsible for the glucuronidation pathway. nih.gov Research on 4-ABP has identified UGT1A4 and UGT1A9 as the primary isoforms involved in its N-glucuronidation. nih.gov Studies have shown that UGT1A4 may have a higher affinity and efficiency for glucuronidating 4-ABP compared to UGT1A9. nih.gov
Nitroreductases : While the target compound is an amine, nitroreductases (NRs) are relevant in the broader context of aromatic amine metabolism. NRs are enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding aromatic amines. mdpi.com Therefore, environmental or industrial nitro-biphenyl compounds could be converted by nitroreductases into amino-biphenyl structures, which would then be subject to the metabolic pathways discussed above. mdpi.com
| Enzyme System | Primary Isoforms (based on analogs) | Metabolic Pathway | Cellular Location |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2, CYP1A1, CYP4B1 | N-oxidation | Endoplasmic Reticulum (Liver) |
| UDP-glucuronosyltransferases (UGT) | UGT1A4, UGT1A9 | N-glucuronidation | Endoplasmic Reticulum (Liver) |
| N-acetyltransferases (NAT) | NAT2 | N-acetylation | Cytosol (Liver) |
Research on Metabolite Identification and Adduct Formation as Biotransformation Markers
The identification of metabolites is fundamental to understanding the biotransformation of a compound. For aromatic amines, a critical area of research is the formation of adducts with macromolecules, which serve as important biomarkers.
Metabolite Identification : The primary metabolites expected from this compound metabolism include its N-hydroxy derivative from oxidation, its N-acetyl derivative from acetylation, and its N-glucuronide conjugate.
Adduct Formation : The N-hydroxy metabolite of aromatic amines is known to be highly reactive and can form covalent bonds with cellular macromolecules, most notably DNA. nih.gov Studies on 4-ABP and other heterocyclic aromatic amines have shown that these compounds form DNA adducts, which are considered crucial intermediates in their genotoxic effects. nih.govnih.gov The principal DNA adducts identified are often at the C8 position of guanine, forming N-(deoxyguanosin-8-yl) adducts. nih.gov The quantification of such adducts in tissues is a key method for assessing metabolic activation and potential genotoxicity. nih.govnih.gov
In Vitro Metabolic Stability and Reaction Phenotyping in Research Systems
To predict the metabolic fate of a compound in vivo, researchers rely on various in vitro systems. These models are essential in early drug discovery and chemical safety assessment. visikol.combioivt.com
In Vitro Metabolic Stability : This parameter measures the rate at which a compound is metabolized by enzymes in a controlled environment. nih.govresearchgate.net A common system for this assessment is human liver microsomes (HLM). nih.govmdpi.com HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs. nih.gov By incubating the test compound with HLMs and necessary cofactors, researchers can determine its intrinsic clearance rate. visikol.com Compounds that are rapidly degraded in microsomal suspensions may have poor bioavailability in vivo. nih.gov
Reaction Phenotyping : This process aims to identify the specific enzymes responsible for a compound's metabolism. visikol.comenamine.netnih.gov Reaction phenotyping is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms in drug-metabolizing enzymes. enamine.netnih.gov The two primary approaches for CYP reaction phenotyping are:
Recombinant Enzymes : Incubating the compound with a panel of individually expressed human CYP enzymes to see which ones metabolize it. nih.gov
Chemical Inhibition : Using specific chemical inhibitors for different CYP isoforms in HLM incubations. A decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates that the inhibited enzyme is involved in its biotransformation. bioivt.comenamine.net
| In Vitro System | Primary Use | Information Gained |
|---|---|---|
| Human Liver Microsomes (HLM) | Metabolic Stability & Reaction Phenotyping | Intrinsic clearance, identification of metabolizing CYP enzymes |
| Recombinant Human Enzymes (e.g., rCYPs) | Reaction Phenotyping | Direct identification of specific enzymes responsible for metabolism |
| Hepatocytes | Metabolism and Adduct Formation Studies | Comprehensive metabolism (Phase I & II), DNA adduct levels |
Preclinical Research Applications and Future Directions for 4 1,1 Biphenyl 4 Yl Butan 2 Amine
Exploration in In Vivo Animal Models for Mechanistic Insights and Proof-of-Concept Studies
While direct in vivo studies on 4-([1,1'-biphenyl]-4-yl)butan-2-amine are not yet extensively published, the therapeutic potential of structurally related compounds in animal models of neurodegenerative diseases, particularly Parkinson's disease, provides a strong rationale for its investigation.
The biphenyl (B1667301) scaffold is a key feature in a number of compounds that have demonstrated significant neuroprotective effects. For instance, a potent D3 preferring agonist, D-264, which incorporates a biphenylpiperazine structure, has shown neuroprotective properties in two different animal models of Parkinson's disease. nih.govacs.org In vitro experiments with dopaminergic MN9D cells indicated that D-264 offered protection from the toxicity induced by MPP+, a neurotoxin known to cause parkinsonism. nih.gov Furthermore, derivatives of D-264 have exhibited significant and long-lasting reversal of hypolocomotion in reserpinized rats and produced extensive rotational activity in 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson's disease. acs.org
Another area of interest is the inhibition of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine (B1211576). A series of biaryl derivatives were synthesized and evaluated as MAO-B inhibitors, with one compound, 12c , exhibiting a highly potent and selective inhibitory effect on human MAO-B. nih.gov In an MPTP-induced mouse model of Parkinson's disease, this compound significantly protected tyrosine hydroxylase (TH)-immunopositive dopaminergic neurons and mitigated the associated behavioral deficits. nih.gov
Furthermore, research into 1,1′-biphenylnitrones as analogues of the well-known neuroprotective agent α-phenyl-N-tert-butylnitrone (PBN) has yielded promising results. mdpi.com These biphenylnitrone compounds demonstrated superior neuroprotective and antioxidant properties compared to PBN in in vitro ischemia models using human neuroblastoma SH-SY5Y cells. mdpi.com
These findings collectively suggest that the this compound scaffold holds considerable promise for neuroprotection. Future in vivo studies could explore its efficacy in established animal models of Parkinson's disease, such as those induced by neurotoxins like 6-OHDA, MPTP, or rotenone. Such studies would be crucial for elucidating its mechanism of action, which could involve dopamine receptor modulation, MAO-B inhibition, or antioxidant activity, and for providing proof-of-concept for its potential as a disease-modifying therapy.
Pharmacokinetic Research Profiling in Preclinical Species
Research on a series of novel biphenyl derivatives designed as programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) inhibitors revealed that an optimized compound, (1S,2S)-A25 , displayed favorable pharmacokinetic properties, including an oral bioavailability of 21.58%. nih.gov This compound also demonstrated favorable metabolic stability in a liver microsomal assay. nih.gov
In the context of neurodegenerative diseases, brain penetration is a paramount requirement. Studies on aminothienopyridazine inhibitors of tau aggregation, which are structurally distinct but share the characteristic of being small molecule drug candidates, have led to the identification of orally bioavailable compounds capable of reaching significant concentrations in the brain. nih.gov For instance, one such compound exhibited an oral bioavailability of approximately 70% and an average brain-to-plasma area under the curve (AUC) exposure ratio of about 1.6. nih.gov Similarly, a novel compound with selectivity for the cannabinoid type 2 receptor was found to be orally bioavailable and reached high concentrations in the brain, with a prolonged half-life. nih.gov
The lipophilic nature of the biphenyl group can influence the pharmacokinetic profile. Physiological pharmacokinetic models have been developed to simulate the disposition of polychlorinated biphenyls (PCBs) in rats, demonstrating the utility of such models in predicting the distribution of lipophilic compounds. nih.gov The metabolism of biphenyl in humans and experimental animals typically involves hydroxylation followed by conjugation with glucuronic acid and sulphate. nih.gov The primary metabolite in several species is 4-hydroxybiphenyl (4-HBP). nih.gov
For this compound, preclinical pharmacokinetic studies in species such as rats and mice would be essential. These studies would aim to determine its oral bioavailability, plasma and brain concentrations over time, and its metabolic fate. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be employed for quantitative analysis in biological matrices. The data generated would be crucial for optimizing the compound's structure to enhance its drug-like properties.
Table of Pharmacokinetic Parameters of Related Biphenyl Compounds
| Compound | Target | Oral Bioavailability (%) | Brain Penetration | Species | Reference |
|---|---|---|---|---|---|
| (1S,2S)-A25 | PD-1/PD-L1 | 21.58 | Not Reported | Not Specified | nih.gov |
| Aminothienopyridazine Derivative | Tau Aggregation | ~70 | Brain-to-Plasma AUC Ratio ~1.6 | Mice | nih.gov |
| Cannabinoid Type 2 Receptor Agonist | CB2 Receptor | Orally Bioavailable | High Brain Concentrations | Not Specified | nih.gov |
Development of Research Probes and Tools
The structural scaffold of this compound makes it an attractive candidate for the development of sophisticated research probes, such as radioligands and fluorescent probes. These tools are invaluable for studying receptor pharmacology, distribution, and trafficking.
The development of radioligands is a well-established approach for characterizing receptor binding sites. The structural similarity of this compound to amphetamine suggests that established methods for radiolabeling amphetamine analogues could be adapted. For example, a radioimmunoassay has been developed for the detection of amphetamine and its analogues using a [¹²⁵I]-iodinated derivative. rsc.org This indicates the feasibility of introducing a radioactive isotope, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), into the this compound structure for use in radioligand binding assays and autoradiography studies.
Fluorescent probes offer the advantage of enabling real-time visualization of molecular processes in living cells. The biphenyl moiety can serve as a core for the attachment of fluorophores. The design of fluorescent ligands often involves incorporating a linker arm to separate the pharmacophore from the fluorescent dye, minimizing steric hindrance and preserving binding affinity. researchgate.netmonash.edu For example, a fluorescent antagonist for the P2Y14 receptor was developed from a biaryl core, which included a site for fluorophore attachment via a "click" reaction. nih.gov This fluorescent probe, containing an Alexa Fluor 488, is now used for drug screening in whole cells expressing the receptor. nih.gov Similarly, fluorescent ligands targeting the µ-opioid receptor have been synthesized by coupling a range of fluorophores to a buprenorphine scaffold. researchgate.netmonash.edu
Given these precedents, this compound could be chemically modified to incorporate a reactive handle, such as an alkyne or azide (B81097) group, allowing for the covalent attachment of a variety of fluorophores. The resulting fluorescent probes could be used in techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) to study the localization, trafficking, and protein-protein interactions of its target receptors.
Interdisciplinary Research Opportunities and Emerging Applications
The biphenyl scaffold is not only of interest in medicinal chemistry but also in materials science, opening up interdisciplinary research avenues. The electronic properties of biphenyl derivatives make them suitable for applications in optoelectronic devices.
For instance, biphenyl enamines have been investigated as p-type semiconductors. nih.gov These materials, synthesized through a simple one-step reaction, exhibit high thermal stability and relatively high carrier drift mobility, making them potentially useful in organic light-emitting diodes (OLEDs) and solar cells. nih.gov The biphenyl skeleton is a key component in molecules used for OLEDs, such as N,N′-di(1-naphthyl)-N,N′- diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). The prevalence of this scaffold in such materials highlights its importance in the field of organic electronics.
Furthermore, the integration of biphenylene (B1199973) and anthracene (B1667546) frameworks has led to the proposal of novel 2D carbon allotropes with metallic electronic behaviors, suggesting potential applications in nanoelectronics and semiconductors. 24chemicalresearch.com The tunable optical and electronic properties of conjugated organic compounds containing biphenyl moieties are a central focus of this research. researchgate.net
While the primary focus for this compound is likely to be in the biomedical field, its biphenyl core suggests that its derivatives could be explored for their optoelectronic properties. Collaborative research between medicinal chemists and materials scientists could lead to the development of novel materials with unique photophysical characteristics, potentially for applications in biosensing or bioelectronics.
Unaddressed Research Questions and Future Prospects for the this compound Scaffold
The this compound scaffold represents a promising starting point for further drug discovery and chemical biology research. Several key research questions remain to be addressed to fully realize its potential.
A primary unaddressed question is the precise molecular target(s) of this compound. Given its structural similarity to atypical dopamine transporter (DAT) inhibitors, a thorough pharmacological profiling against monoamine transporters (DAT, SERT, NET) is warranted. Atypical DAT inhibitors are of particular interest as they may offer therapeutic benefits without the abuse potential of classical psychostimulants. nih.govnih.gov Understanding the binding mode and the conformational state of the transporter upon ligand binding will be crucial.
The structure-activity relationship (SAR) of the this compound scaffold is another area ripe for exploration. Systematic modifications of both the biphenyl ring system and the butan-2-amine side chain could lead to the discovery of analogues with improved potency, selectivity, and pharmacokinetic properties. For example, the introduction of substituents on the biphenyl rings can significantly influence binding affinity and selectivity for various receptors, as has been demonstrated for 5-HT7 receptor ligands with an aryl-biphenyl-2-ylmethylpiperazine scaffold. nih.govelsevierpure.com
Furthermore, the biphenyl scaffold has been successfully employed in the design of negative allosteric modulators (NAMs) of the NMDA receptor, leading to compounds with high potency. nih.gov This suggests that the this compound backbone could be adapted to target other receptors and ion channels allosterically.
Table of Compound Names
| Abbreviation/Code | Full Chemical Name |
|---|---|
| D-264 | (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |
| MPP+ | 1-methyl-4-phenylpyridinium |
| 6-OHDA | 6-hydroxydopamine |
| MPTP | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
| 12c | (S)-2-amino-N-(4-(4-fluorobenzyloxy)benzyl)propanamide |
| PBN | α-phenyl-N-tert-butylnitrone |
| (1S,2S)-A25 | (1S,2S)-1-(2-((2-(4-(2-(tert-butoxy)-2-oxoethyl)phenoxy)ethyl)amino)-2-oxoethyl)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid |
| 4-HBP | 4-hydroxybiphenyl |
| NPB | N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine |
Q & A
Q. How can researchers address challenges in the chromatographic separation of this compound from by-products during purification?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with 0.1% trifluoroacetic acid (TFA) to improve peak resolution. Preparative TLC (silica gel, ethyl acetate/hexane) isolates pure fractions. LC-MS monitors separation efficiency in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
